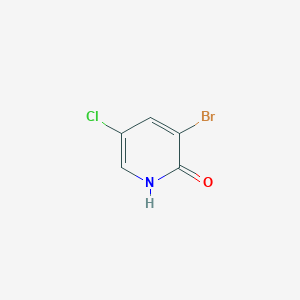

3-Bromo-5-chloro-2-hydroxypyridine

Description

BenchChem offers high-quality 3-Bromo-5-chloro-2-hydroxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-chloro-2-hydroxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCVJZRBMDESEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369420 | |

| Record name | 3-Bromo-5-chloro-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137628-16-1 | |

| Record name | 3-Bromo-5-chloro-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-chloropyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-chloro-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 3-Bromo-5-chloro-2-hydroxypyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. This document details its physical and chemical characteristics, including its tautomeric nature, and provides insights into its synthesis and reactivity, particularly in cross-coupling reactions.

Core Chemical Properties

3-Bromo-5-chloro-2-hydroxypyridine is a multifaceted molecule whose utility as a synthetic intermediate stems from the reactivity of its constituent functional groups. The pyridine ring, substituted with two different halogens and a hydroxyl group, offers multiple sites for chemical modification.

Tautomerism: A Key Consideration

A critical aspect of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form. In the case of 3-Bromo-5-chloro-2-hydroxypyridine, it coexists with 3-Bromo-5-chloro-2(1H)-pyridone. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. While the hydroxypyridine form possesses aromatic character, the pyridone tautomer benefits from the stability of the amide-like functionality.[1][2][3][4] For the purpose of this guide, both tautomers will be considered.

Caption: Tautomeric equilibrium between the hydroxypyridine and pyridone forms.

Quantitative Data Summary

The following tables summarize the key physical and spectroscopic properties of 3-Bromo-5-chloro-2-hydroxypyridine and its isomer, 5-Bromo-3-chloro-2-hydroxypyridine, for which more experimental data is readily available.

Table 1: Physical Properties

| Property | 3-Bromo-5-chloro-2-hydroxypyridine | 5-Bromo-3-chloro-2-hydroxypyridine |

| Molecular Formula | C₅H₃BrClNO | C₅H₃BrClNO |

| Molecular Weight | 208.44 g/mol | 208.44 g/mol [5] |

| Appearance | Yellow solid | Solid[5] |

| Melting Point | Data not available | 199-202 °C[5] |

| Boiling Point | Data not available | Data not available |

| Solubility | Slightly soluble in water; Soluble in chloroform and ethyl acetate.[6] | Data not available |

Table 2: Spectroscopic Data (Predicted/Estimated)

| Parameter | 3-Bromo-5-chloro-2-hydroxypyridine Tautomer | Predicted Chemical Shift (ppm) |

| ¹H NMR | Hydroxypyridine | H-4: ~7.8 ppm, H-6: ~8.1 ppm |

| Pyridone | H-4: ~7.5 ppm, H-6: ~7.9 ppm, N-H: broad signal | |

| ¹³C NMR | Hydroxypyridine | C-2: ~160 ppm, C-3: ~110 ppm, C-4: ~140 ppm, C-5: ~125 ppm, C-6: ~145 ppm |

| Pyridone | C-2 (C=O): ~175 ppm, C-3: ~115 ppm, C-4: ~135 ppm, C-5: ~120 ppm, C-6: ~140 ppm |

Note: The predicted NMR chemical shifts are estimations based on known values for similar substituted pyridines and pyridones and are subject to variation based on solvent and other experimental conditions.[6][7][8][9][10][11][12]

Experimental Protocols

Synthesis of 3-Bromo-5-chloro-2-hydroxypyridine

A plausible synthetic route to 3-Bromo-5-chloro-2-hydroxypyridine involves the diazotization of a corresponding aminopyridine precursor. The following is a generalized protocol based on established methods for the synthesis of related halopyridines.[13]

Materials:

-

2-Amino-3-bromo-5-chloropyridine

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Sodium hydroxide

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-Amino-3-bromo-5-chloropyridine in a solution of hydrobromic acid at 0 °C.

-

Slowly add an aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Carefully neutralize the reaction with a solution of sodium hydroxide.

-

Extract the product into ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

References

- 1. chemtube3d.com [chemtube3d.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. wuxibiology.com [wuxibiology.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 5-Bromo-3-chloro-2-hydroxypyridine, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. web.pdx.edu [web.pdx.edu]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. bhu.ac.in [bhu.ac.in]

- 10. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 11. compoundchem.com [compoundchem.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-chloro-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic protocols for 3-bromo-5-chloro-2-hydroxypyridine, a valuable halogenated pyridine derivative utilized as a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document details the viable synthetic pathways, complete with step-by-step experimental procedures and a quantitative summary of the reactions involved.

Introduction

3-Bromo-5-chloro-2-hydroxypyridine, existing in equilibrium with its tautomeric form 3-bromo-5-chloro-2(1H)-pyridone, is a crucial building block in organic synthesis. Its trifunctional nature, featuring bromo, chloro, and hydroxyl substituents on the pyridine ring, offers multiple reactive sites for the construction of complex molecular architectures. This versatility makes it a sought-after precursor in the synthesis of a wide range of biologically active compounds. This guide outlines a robust two-step synthetic sequence to obtain this target molecule, commencing from the readily available starting material, 2-aminopyridine.

Overall Synthetic Pathway

The synthesis of 3-bromo-5-chloro-2-hydroxypyridine is most effectively achieved through a two-step process. The initial step involves the regioselective halogenation of 2-aminopyridine to produce the key intermediate, 2-amino-3-bromo-5-chloropyridine. The subsequent step is a diazotization of this intermediate, followed by hydrolysis to yield the final product.

An In-Depth Technical Guide to 3-Bromo-5-chloro-2-hydroxypyridine (CAS: 137628-16-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloro-2-hydroxypyridine is a halogenated pyridine derivative that serves as a key building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring bromine, chlorine, and a hydroxyl group on the pyridine ring, provides multiple reactive sites for further chemical modifications. This makes it a valuable intermediate in the fields of medicinal chemistry and agrochemical research, particularly in the development of novel therapeutic agents and pesticides. The presence of the pyridinone tautomer allows for its use as a scaffold in the design of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-5-chloro-2-hydroxypyridine is presented in the table below.

| Property | Value | Reference |

| CAS Number | 137628-16-1 | |

| Molecular Formula | C₅H₃BrClNO | |

| Molecular Weight | 208.44 g/mol | |

| Appearance | Yellow solid | |

| Purity | ≥95% (by NMR) | |

| Solubility | Soluble in various organic solvents. | |

| Storage | Store at 0-8°C. |

Synthesis

A plausible synthetic route is outlined below:

Caption: Plausible synthetic route to 3-Bromo-5-chloro-2-hydroxypyridine.

Experimental Protocol: General Procedure for Diazotization of 2-Aminopyridines

The following is a generalized experimental protocol that can be adapted for the synthesis of 3-Bromo-5-chloro-2-hydroxypyridine from 2-amino-3-bromo-5-chloropyridine.[1]

Materials:

-

2-amino-3-bromo-5-chloropyridine

-

Sulfuric acid (concentrated)

-

Sodium nitrite

-

Water

-

Ice

Procedure:

-

A solution of 2-amino-3-bromo-5-chloropyridine is prepared in aqueous sulfuric acid and cooled to 0-5°C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the temperature below 5°C.

-

The reaction mixture is stirred at this temperature for a specified period to ensure complete formation of the diazonium salt.

-

The reaction mixture is then gently warmed to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxypyridine.

-

The product, 3-Bromo-5-chloro-2-hydroxypyridine, is then isolated by filtration, washed with cold water, and dried.

Note: This is a generalized procedure and would require optimization for specific substrates and scales.

Reactivity and Applications in Organic Synthesis

The chemical structure of 3-Bromo-5-chloro-2-hydroxypyridine offers several avenues for further functionalization, making it a versatile intermediate in organic synthesis.

Cross-Coupling Reactions

The bromine atom at the 3-position is susceptible to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position, enabling the synthesis of diverse molecular scaffolds.

Below is a generalized workflow for a Suzuki-Miyaura coupling reaction involving a bromo-pyridyl substrate.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Synthesis of Bioactive Molecules

3-Bromo-5-chloro-2-hydroxypyridine and its derivatives are important intermediates in the synthesis of pharmaceuticals. The pyridinone core is a known scaffold for various kinase inhibitors.

Biological Significance and Signaling Pathways

While 3-Bromo-5-chloro-2-hydroxypyridine itself is primarily an intermediate, its derivatives have shown significant biological activity. The pyridinone scaffold is a key feature in a number of inhibitors of the p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway plays a crucial role in regulating inflammatory responses.

The p38 MAP kinase is activated by various cellular stresses and inflammatory cytokines. Once activated, it phosphorylates downstream target proteins, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Inhibitors based on the pyridinone scaffold can block the activity of p38 MAP kinase, thereby attenuating the inflammatory cascade.

The diagram below illustrates the central role of p38 MAP kinase in the inflammatory signaling pathway and the point of intervention for pyridinone-based inhibitors.

Caption: Inhibition of the p38 MAP kinase pathway by pyridinone-based inhibitors.

Spectral Data

Detailed and verified spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry) for 3-Bromo-5-chloro-2-hydroxypyridine (CAS 137628-16-1) are not widely available in the public domain. The data presented in various sources often corresponds to related but structurally different compounds. Researchers are advised to acquire and verify their own analytical data upon synthesis or purchase of this compound.

Safety and Handling

3-Bromo-5-chloro-2-hydroxypyridine should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

3-Bromo-5-chloro-2-hydroxypyridine is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its utility in constructing complex molecular architectures, particularly as a scaffold for kinase inhibitors, makes it a compound of high interest for researchers in drug discovery and development. Further exploration of its reactivity and the biological activity of its derivatives is likely to yield novel compounds with important therapeutic applications.

References

An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-chloro-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the heterocyclic compound 3-Bromo-5-chloro-2-hydroxypyridine. The information is curated for researchers in medicinal chemistry, agrochemical synthesis, and materials science who may utilize this compound as a key building block in the development of novel molecules.

Core Physical and Chemical Properties

3-Bromo-5-chloro-2-hydroxypyridine, with the CAS number 137628-16-1, is a halogenated pyridine derivative. It is important to distinguish it from its isomer, 5-Bromo-3-chloro-2-hydroxypyridine (CAS: 58236-70-7), as their physical properties differ significantly.

This compound predominantly exists in its more stable tautomeric form, 3-bromo-5-chloro-1H-pyridin-2-one. This tautomerism is a common feature of 2-hydroxypyridines, where the equilibrium often favors the pyridone form, particularly in the solid state and in polar solvents. This structural characteristic influences its chemical reactivity and physical properties.

A summary of the available quantitative data for 3-Bromo-5-chloro-2-hydroxypyridine is presented in the table below. It is important to note that while some experimentally determined values are available for related compounds, several properties for the target compound are based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₅H₃BrClNO | PubChem[1] |

| Molecular Weight | 208.44 g/mol | PubChem[1] |

| CAS Number | 137628-16-1 | Chem-Impex[2] |

| IUPAC Name | 3-bromo-5-chloro-1H-pyridin-2-one | PubChem[1] |

| Appearance | Yellow solid | Chem-Impex[2] |

| Boiling Point (Predicted) | 294.33 °C at 760 mmHg | Tetranov Pharmaceutical Co., Ltd. |

| Density (Predicted) | 1.908 g/cm³ | Tetranov Pharmaceutical Co., Ltd. |

| Flash Point (Predicted) | 131.807 °C | Tetranov Pharmaceutical Co., Ltd. |

| Refractive Index (Predicted) | 1.629 | Tetranov Pharmaceutical Co., Ltd. |

Experimental Protocols: Synthesis of 3-Bromo-5-chloro-2-hydroxypyridine

A plausible multi-step synthesis for 3-Bromo-5-chloro-2-hydroxypyridine can be devised based on established pyridine chemistry. The overall process involves the synthesis of the key intermediate, 2-amino-3-bromo-5-chloropyridine, followed by its conversion to the final product via a diazotization reaction.

Step 1: Synthesis of 2-amino-3-bromo-5-chloropyridine

This procedure is adapted from a patented method for the synthesis of related dihalogenated aminopyridines.

Materials:

-

2-aminopyridine

-

Concentrated hydrochloric acid (36%)

-

Chlorine gas

-

Potassium bromide

-

Water

Procedure:

-

Dissolve 37.6 parts of 2-aminopyridine in 160 parts of concentrated hydrochloric acid with slight cooling.

-

Introduce 30 parts of chlorine gas into the solution over a period of 50 minutes.

-

Add a solution of 53 parts of potassium bromide in 50 parts of water to the reaction mixture.

-

Introduce an additional 30 parts of chlorine gas over one hour at approximately 35°C, which should result in the formation of a light-yellow precipitate.

-

Stir the mixture for an additional 30 minutes after the final chlorine addition.

-

The resulting precipitate of 2-amino-3-bromo-5-chloropyridine can then be isolated and purified for the next step.

Step 2: Synthesis of 3-Bromo-5-chloro-2-hydroxypyridine

This protocol is based on a general method for the conversion of 2-aminopyridines to 2-hydroxypyridines.

Materials:

-

2-amino-3-bromo-5-chloropyridine (from Step 1)

-

Sulfuric acid

-

Sodium nitrite

-

Water

-

Ice

Procedure:

-

Prepare a solution of 2-amino-3-bromo-5-chloropyridine in aqueous sulfuric acid.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water to the cooled reaction mixture. The temperature should be maintained between -10°C and 0°C during the addition.

-

After the addition is complete, allow the reaction to proceed at this temperature for a specified time to ensure complete diazotization.

-

The diazonium salt intermediate is then hydrolyzed by carefully warming the reaction mixture, leading to the formation of 3-Bromo-5-chloro-2-hydroxypyridine.

-

The product can be isolated from the reaction mixture by filtration or extraction and purified by recrystallization.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis of 3-Bromo-5-chloro-2-hydroxypyridine.

Caption: Synthetic pathway for 3-Bromo-5-chloro-2-hydroxypyridine.

References

Spectroscopic and Spectrometric Characterization of 3-Bromo-5-chloro-2-hydroxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the compound 3-Bromo-5-chloro-2-hydroxypyridine (CAS: 137628-16-1), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and analysis of structurally related compounds. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

3-Bromo-5-chloro-2-hydroxypyridine exists in tautomeric equilibrium with 3-bromo-5-chloro-2(1H)-pyridone. The pyridone form is generally favored in the solid state and in solution.

-

Molecular Formula: C₅H₃BrClNO

-

Molecular Weight: 208.44 g/mol [1]

-

IUPAC Name: 3-bromo-5-chloro-1H-pyridin-2-one

-

Synonyms: 3-Bromo-5-chloro-2-pyridone

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for 3-Bromo-5-chloro-2-hydroxypyridine. These predictions are derived from the analysis of similar halogenated pyridines and pyridones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~11-13 | Singlet (broad) | - | N-H |

| ~7.8 | Doublet | ~2.5 | H-6 |

| ~7.5 | Doublet | ~2.5 | H-4 |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-2 (C=O) |

| ~140 | C-6 |

| ~135 | C-4 |

| ~120 | C-5 |

| ~105 | C-3 |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation Data

| m/z | Relative Abundance | Proposed Fragment |

| 207/209/211 | High | [M]⁺ (Molecular ion) |

| 179/181/183 | Moderate | [M-CO]⁺ |

| 128/130 | Moderate | [M-Br]⁺ |

| 100 | Low | [M-Br-CO]⁺ |

| 72 | Low | [M-Br-Cl-H]⁺ |

The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in characteristic isotopic patterns for the molecular ion and fragments containing these halogens.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | N-H stretch |

| 1680-1640 | Strong | C=O stretch (Amide I) |

| 1600-1550 | Medium-Strong | C=C stretch (aromatic) |

| 1450-1400 | Medium | C-N stretch |

| 850-800 | Strong | C-H out-of-plane bend |

| 700-600 | Medium | C-Cl stretch |

| 600-500 | Medium | C-Br stretch |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for 3-Bromo-5-chloro-2-hydroxypyridine.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer. For more gentle ionization, electrospray ionization (ESI) can be used.

-

EI-MS Acquisition:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 50-300.

-

-

ESI-MS Acquisition:

-

Solvent Flow Rate: 5-10 µL/min.

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas: Nitrogen.

-

Drying Gas Temperature: 250-300 °C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.

-

Visualizations

The following diagrams illustrate the general workflow for spectral data acquisition and the chemical structure of the target compound.

Caption: General workflow for acquiring spectral data.

Caption: Tautomeric equilibrium of the title compound.

References

An In-depth Technical Guide on the Solubility of 3-Bromo-5-chloro-2-hydroxypyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for 3-Bromo-5-chloro-2-hydroxypyridine is limited. This guide provides a framework for its determination, including a detailed experimental protocol and theoretical considerations.

Introduction

3-Bromo-5-chloro-2-hydroxypyridine is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide outlines the theoretical aspects of its solubility, provides a detailed experimental protocol for its quantitative determination, and presents a logical workflow for this process.

Theoretical Solubility Profile

The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent. The "like dissolves like" principle is a fundamental concept where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.

The structure of 3-Bromo-5-chloro-2-hydroxypyridine includes:

-

A Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

-

A Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, contributing to its polarity.

-

Halogen Atoms (Br and Cl): These atoms increase the molecular weight and can participate in halogen bonding, influencing solubility.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L) for 3-Bromo-5-chloro-2-hydroxypyridine in various organic solvents is not publicly available. The following table is provided as a template for researchers to populate with their own experimental data.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| e.g., Methanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Acetone | e.g., 25 | e.g., Gravimetric | ||

| e.g., Chloroform | e.g., 25 | e.g., Gravimetric | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Gravimetric | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Gravimetric | ||

| e.g., Acetonitrile | e.g., 25 | e.g., Gravimetric | ||

| e.g., Tetrahydrofuran | e.g., 25 | e.g., Gravimetric |

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent.

4.1. Materials

-

3-Bromo-5-chloro-2-hydroxypyridine (high purity)

-

Organic solvents of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (accurate to ±0.0001 g)

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed vials for collecting the filtrate

-

Drying oven or vacuum desiccator

4.2. Procedure

-

Sample Preparation: Add an excess amount of 3-Bromo-5-chloro-2-hydroxypyridine to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle.

-

Filtration: Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-warmed syringe to prevent precipitation of the solute. Immediately pass the solution through a syringe filter (also pre-warmed to the experimental temperature) into a pre-weighed vial.

-

Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent from the vial. This can be achieved by using a gentle stream of nitrogen, a rotary evaporator, or by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

-

Mass Determination: Once the solvent is completely removed, cool the vial to room temperature in a desiccator and weigh it again. The difference in mass between the vial with the dried solute and the empty vial gives the mass of the dissolved 3-Bromo-5-chloro-2-hydroxypyridine.

4.3. Calculation of Solubility

The solubility can be expressed in various units:

-

Grams per Liter (g/L):

-

Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of solvent in L)

-

-

Moles per Liter (mol/L):

-

First, calculate the moles of the dissolved solute:

-

Moles = (Mass of dissolved solute in g) / (Molar mass of 3-Bromo-5-chloro-2-hydroxypyridine in g/mol )

-

-

Then, calculate the molar solubility:

-

Solubility (mol/L) = (Moles of dissolved solute) / (Volume of solvent in L)

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-chloro-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides detailed protocols for the Suzuki coupling of 3-bromo-5-chloro-2-hydroxypyridine with a variety of arylboronic acids. Due to the differential reactivity of the C-Br and C-Cl bonds, with the former being significantly more susceptible to oxidative addition to a palladium(0) catalyst, these reactions are expected to proceed with high regioselectivity at the 3-position.[2] The resulting 3-aryl-5-chloro-2-hydroxypyridine scaffolds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

The protocols outlined below are based on established methodologies for the Suzuki coupling of related bromopyridine and dihalopyridine systems. Optimization of the reaction conditions for specific substrates may be necessary to achieve optimal yields.

Regioselectivity of the Coupling Reaction

The Suzuki coupling reaction with 3-bromo-5-chloro-2-hydroxypyridine is anticipated to be highly regioselective. The carbon-bromine bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst compared to the stronger carbon-chlorine bond. This inherent difference in reactivity directs the coupling to occur exclusively at the 3-position.

Caption: Regioselectivity in the Suzuki coupling of 3-bromo-5-chloro-2-hydroxypyridine.

Data Presentation: Representative Reaction Conditions and Expected Yields

The following table summarizes recommended starting conditions and estimated yields for the Suzuki coupling of 3-bromo-5-chloro-2-hydroxypyridine with various arylboronic acids. These yields are based on literature precedents for structurally similar substrates and may vary depending on the specific boronic acid and reaction optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DME/H₂O (4:1) | 85 | 10 | 80-90 |

| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 8 | 85-95 |

| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 85 | 12 | 70-80 |

| 5 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 65-75 |

Experimental Protocols

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol provides a general method for the Suzuki coupling of 3-bromo-5-chloro-2-hydroxypyridine using a common and reliable catalyst.

Materials:

-

3-Bromo-5-chloro-2-hydroxypyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask or reaction vial under an inert atmosphere, add 3-bromo-5-chloro-2-hydroxypyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add anhydrous, degassed 1,4-dioxane and degassed water (4:1 v/v) via syringe.

-

Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-chloro-2-hydroxypyridine.

Protocol 2: General Procedure using a Buchwald Ligand System

For more challenging or sterically hindered arylboronic acids, a more active catalytic system employing a Buchwald ligand is recommended.

Materials:

-

3-Bromo-5-chloro-2-hydroxypyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

SPhos or XPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Toluene, anhydrous

-

Water, degassed

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, add 3-bromo-5-chloro-2-hydroxypyridine, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₃PO₄ to a dry reaction vessel.

-

Add anhydrous, degassed toluene and degassed water (5:1 v/v).

-

Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Follow steps 6-10 from Protocol 1 for the workup and purification of the product.

Visualizations

General Suzuki Coupling Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general laboratory workflow for performing a Suzuki-Miyaura coupling reaction.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-chloro-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of aryl and heteroaryl amines, which are prevalent motifs in pharmaceuticals.[1] The transformation involves the coupling of an aryl or heteroaryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][3] Over the years, several generations of catalysts and ligands have been developed, expanding the scope and utility of this reaction to include a wide array of substrates under milder conditions.[1]

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 3-bromo-5-chloro-2-hydroxypyridine, a substrate relevant to the synthesis of complex heterocyclic compounds. The presence of multiple halogen substituents and a hydroxyl group on the pyridine ring presents unique challenges and opportunities for selective functionalization.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][4][5] The palladium(0) active catalyst first undergoes oxidative addition with the aryl halide. The resulting palladium(II) complex then coordinates with the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. Finally, reductive elimination from this complex yields the desired arylamine product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[1][4] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands generally favoring the desired transformation.[1][6]

Experimental Overview

The following sections detail a representative protocol for the Buchwald-Hartwig amination of 3-bromo-5-chloro-2-hydroxypyridine with a generic primary or secondary amine. The conditions are based on established procedures for similar halopyridine substrates.[7][8][9] Optimization of the reaction parameters, including catalyst, ligand, base, and solvent, may be necessary for specific amine coupling partners.

Materials and Reagents

-

Substrate: 3-Bromo-5-chloro-2-hydroxypyridine

-

Amine: A primary or secondary amine (e.g., aniline, morpholine, benzylamine)

-

Palladium Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)

-

Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or a suitable biarylphosphine ligand (e.g., XPhos)[7][8]

-

Base: Cs₂CO₃ (Cesium carbonate) or NaOtBu (Sodium tert-butoxide)

-

Solvent: Anhydrous toluene or 1,4-dioxane

-

Inert Gas: Nitrogen or Argon

Detailed Experimental Protocol

-

Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., Xantphos, 5-10 mol%).

-

Addition of Reagents: Add 3-bromo-5-chloro-2-hydroxypyridine (1.0 equiv), the amine (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane, to make a 0.1-0.2 M solution with respect to the substrate) via syringe.

-

Reaction: Place the reaction vessel in a preheated oil bath at 100-120 °C and stir vigorously. The reaction can also be performed using microwave irradiation, which may significantly reduce the reaction time.[10]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

-

Extraction: Wash the filtrate with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of substituted halopyridines, which can be used as a starting point for the amination of 3-bromo-5-chloro-2-hydroxypyridine.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Amine | Yield (%) |

| 1 | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ (1.5) | Toluene | 100 | 12 | Aniline | Good to Excellent |

| 2 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2.0) | Dioxane | 120 | 12-24 | Aminothiophene | Moderate to High[7] |

| 3 | Pd₂(dba)₃ (5) | rac-BINAP | NaOtBu (1.4) | Toluene | 110 | 12-18 | Piperidine | Moderate |

| 4 | "XantPhos Pd G3" (5) | Xantphos | DBU (2.0) | MeCN/PhMe | 140 (flow) | 1 | Benzamide | Good[11] |

Visualizations

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-chloro-2-hydroxypyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of pyridine rings is a cornerstone of medicinal chemistry and materials science, with substituted pyridines forming the core of numerous pharmaceuticals and functional materials.[1][2] 3-Bromo-5-chloro-2-hydroxypyridine is a versatile heterocyclic intermediate, offering multiple sites for synthetic elaboration. Palladium-catalyzed cross-coupling reactions provide a powerful and efficient means to selectively form carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds at the 3-position.[3]

This document provides detailed application notes and generalized protocols for various palladium-catalyzed cross-coupling reactions involving 3-Bromo-5-chloro-2-hydroxypyridine. The inherent challenges of this substrate include the potential for competitive reactivity between the C-Br and C-Cl bonds and the influence of the 2-hydroxy group, which can affect catalyst activity and solubility. The protocols provided herein are based on established methodologies for similar halopyridines and serve as a starting point for reaction optimization.[1][4]

A key consideration for this substrate is the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-I > C-Br > C-Cl.[5][6] This inherent difference allows for selective functionalization at the more reactive 3-bromo position while leaving the 5-chloro position intact for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide.[5][7][8] It is widely used in synthesizing biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[9][10]

Data Presentation: Typical Suzuki-Miyaura Coupling Conditions

| Parameter | Condition | Rationale / Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄ is often effective for bromopyridines. For less reactive systems, a combination of a Pd(II) source and a ligand is used.[1][11] |

| Ligand | PPh₃, SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands can improve catalytic activity, especially for challenging substrates.[4] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | An aqueous solution of an inorganic base is typically used to activate the boronic acid.[7][12] |

| Boron Reagent | Aryl/heteroaryl boronic acids or esters | Boronic acids are common, but boronic esters can offer greater stability and substrate scope. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | A biphasic solvent system is standard to dissolve both the organic substrate and the inorganic base.[1][9] |

| Temperature | 80-110 °C | Heating is generally required to drive the reaction to completion. |

| Expected Outcome | Formation of 5-chloro-3-(aryl/heteroaryl)-2-hydroxypyridine | Yields are typically moderate to high, but optimization is necessary for this specific substrate. |

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried Schlenk tube, combine 3-Bromo-5-chloro-2-hydroxypyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and a base such as K₂CO₃ (2.0-3.0 mmol, 2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, an appropriate ligand.

-

Solvent Addition: Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system (e.g., 4:1 Dioxane/H₂O, 5 mL).[1]

-

Reaction: Heat the mixture at 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[13][14] This reaction is instrumental in synthesizing aryl amines, which are prevalent in pharmaceuticals and organic materials.[3]

Data Presentation: Typical Buchwald-Hartwig Amination Conditions

| Parameter | Condition | Rationale / Notes |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | A Pd(0) or Pd(II) precursor is used in combination with a specialized ligand.[15] |

| Ligand | BINAP, Xantphos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are crucial for efficient C-N bond formation.[16][17] |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃, LHMDS | A strong, non-nucleophilic base is required. Sodium tert-butoxide is a common choice.[15][18] |

| Amine | Primary or secondary aliphatic/aromatic amines | A wide range of amines can be used as coupling partners. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary to prevent catalyst deactivation. |

| Temperature | 80-120 °C | Elevated temperatures are typically required. |

| Expected Outcome | Formation of 3-amino-5-chloro-2-hydroxypyridine derivatives | Good to excellent yields are often achievable with proper ligand and base selection. |

Experimental Protocol: Generalized Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

-

Reagent Addition: Add 3-Bromo-5-chloro-2-hydroxypyridine (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL).

-

Reaction: Seal the tube and heat the mixture at 100 °C with stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, partition the mixture between ethyl acetate and water. Separate the layers.

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[19][20][21] This method is highly effective for the synthesis of substituted alkynes.[22]

Data Presentation: Typical Sonogashira Coupling Conditions

| Parameter | Condition | Rationale / Notes |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard palladium catalysts are generally effective. |

| Co-catalyst | CuI (1-5 mol%) | A copper(I) salt is typically required for the transmetalation step.[19] |

| Base | Et₃N, i-Pr₂NH, Diisopropylamine | An amine base is used, which can often serve as the solvent as well.[19][21] |

| Alkyne | Terminal alkynes | A wide variety of terminal alkynes are suitable coupling partners. |

| Solvent | THF, DMF, or the amine base itself | Anhydrous conditions are preferred. |

| Temperature | 25-80 °C | Reactions can often be performed at or slightly above room temperature.[19] |

| Expected Outcome | Formation of 5-chloro-2-hydroxy-3-(alkynyl)pyridine derivatives | This reaction is generally high-yielding and tolerates many functional groups.[21] |

Experimental Protocol: Generalized Sonogashira Coupling

-

Reaction Setup: To a solution of 3-Bromo-5-chloro-2-hydroxypyridine (1.0 mmol, 1.0 equiv.) in a suitable solvent like THF (5 mL), add the terminal alkyne (1.1-1.2 mmol, 1.1-1.2 equiv.).

-

Catalyst and Base Addition: Sequentially add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper(I) iodide (1-2 mol%), and an amine base such as diisopropylamine (2.0-3.0 equiv.).[19]

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C). Monitor for completion by TLC.

-

Work-up: Dilute the reaction with Et₂O and filter through a pad of Celite®, washing with additional Et₂O.

-

Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.[19]

Other Cross-Coupling Reactions

While Suzuki, Buchwald-Hartwig, and Sonogashira are the most common, other cross-coupling reactions can also be applied to 3-Bromo-5-chloro-2-hydroxypyridine.

-

Heck Coupling: Reacts the substrate with an alkene to form a substituted alkene.[23][24]

-

Stille Coupling: Utilizes an organotin reagent as the coupling partner.[25][26][27] A key advantage is the tolerance of a wide variety of functional groups by the organotin reagents.[25]

-

Negishi Coupling: Employs an organozinc reagent, which is more reactive than organoboron or organotin compounds.[28][29][30]

-

Kumada Coupling: Uses a Grignard reagent (organomagnesium) as the nucleophile.[31][32][33] This method is highly effective but less tolerant of functional groups sensitive to strong bases/nucleophiles.[32][34]

The choice of reaction depends on the desired substituent and the functional group tolerance required for the overall synthetic strategy.

Visualizations

Experimental Workflow and Catalytic Cycles

The following diagrams illustrate the logical flow of a typical palladium-catalyzed cross-coupling experiment and the general catalytic cycle for the Suzuki-Miyaura reaction.

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig_reaction [chemeurope.com]

- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 16. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 18. jk-sci.com [jk-sci.com]

- 19. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 21. jk-sci.com [jk-sci.com]

- 22. Sonogashira Coupling [organic-chemistry.org]

- 23. Heck reaction - Wikipedia [en.wikipedia.org]

- 24. Heck Reaction [organic-chemistry.org]

- 25. Stille Coupling | NROChemistry [nrochemistry.com]

- 26. Stille Coupling [organic-chemistry.org]

- 27. Stille reaction - Wikipedia [en.wikipedia.org]

- 28. Negishi coupling - Wikipedia [en.wikipedia.org]

- 29. Negishi_coupling [chemeurope.com]

- 30. Negishi Coupling [organic-chemistry.org]

- 31. Kumada coupling - Wikipedia [en.wikipedia.org]

- 32. Kumada Coupling | NROChemistry [nrochemistry.com]

- 33. alfa-chemistry.com [alfa-chemistry.com]

- 34. Kumada Coupling [organic-chemistry.org]

The Strategic Role of 3-Bromo-5-chloro-2-hydroxypyridine in the Development of Selective COX-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Application Note: 3-Bromo-5-chloro-2-hydroxypyridine has emerged as a pivotal building block in medicinal chemistry, particularly in the synthesis of a novel class of selective cyclooxygenase-2 (COX-2) inhibitors. Its unique substitution pattern and reactivity make it an ideal starting material for constructing complex diarylpyridine scaffolds that exhibit potent and selective inhibition of the COX-2 enzyme. This selectivity is a critical attribute for the development of next-generation non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of the gastrointestinal side effects commonly associated with non-selective COX inhibitors.

The core utility of 3-Bromo-5-chloro-2-hydroxypyridine lies in its function as a versatile intermediate. The bromine atom at the 3-position serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, enabling the introduction of various aryl or heteroaryl moieties. The chloro group at the 5-position and the hydroxyl group at the 2-position (often protected during synthesis) provide additional points for modification, allowing for the fine-tuning of the molecule's steric and electronic properties to optimize biological activity and pharmacokinetic profiles.

Research has demonstrated that derivatives synthesized from this starting material are potent inhibitors of COX-2, an enzyme responsible for the production of prostaglandins that mediate inflammation and pain.[1][2] By selectively targeting COX-2 over its constitutively expressed isoform, COX-1 (which plays a protective role in the gastric mucosa), these compounds can effectively alleviate inflammatory symptoms with a potentially improved safety profile. The development of these selective inhibitors represents a significant advancement in the management of inflammatory conditions such as arthritis, and highlights the strategic importance of 3-Bromo-5-chloro-2-hydroxypyridine in modern drug discovery.

Quantitative Data Summary

The following table summarizes the in vitro biological activity of a series of substituted pyridines, synthesized using 3-Bromo-5-chloro-2-hydroxypyridine as a key intermediate, against human COX-1 and COX-2 enzymes. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound Example | COX-2 Whole Blood (IC50, µM) | COX-1 U937 (IC50, µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |

| Aa | 7.9 | >10 | >1.3 |

| Ab | 4.9 | 2.2 | 0.45 |

| 7 | 1.8 | 5 | 2.8 |

| 21 | 1.0 | 16 | 16 |

| 23 | 1.1 | >10 | >9.1 |

Data extracted from patent EP 0912518 B1.[3]

Experimental Protocols

Synthesis of 3-Bromo-5-chloro-2-hydroxypyridine

This protocol describes the initial bromination of 5-chloro-2-hydroxypyridine to yield the key starting material.

Materials:

-

5-chloro-2-hydroxypyridine (100 g)

-

Bromine (40.1 mL)

-

Acetic acid (400 mL)

-

Water

-

Toluene

-

Benzene

Procedure:

-

A mixture of 5-chloro-2-hydroxypyridine (100 g) and bromine (40.1 mL) in acetic acid (400 mL) was stirred at room temperature for 1 hour.[2]

-

The reaction mixture was poured into 3 L of water and stirred for 30 minutes.[2]

-

The resulting precipitate was collected by filtration and washed with 2 L of cold water.[2]

-

The solid was air-dried and then co-evaporated with toluene (three times) and benzene (two times) to yield 3-Bromo-5-chloro-2-hydroxypyridine as a white solid (81 g).[2]

Protection of the Hydroxyl Group: Synthesis of 2-(Benzyloxy)-3-bromo-5-chloropyridine

To prevent unwanted side reactions in subsequent steps, the hydroxyl group is protected, in this case as a benzyl ether.

Materials:

-

3-Bromo-5-chloro-2-hydroxypyridine (81 g)

-

Benzyl bromide (52 mL)

-

Silver carbonate (97 g)

-

Benzene (1 L)

-

Hexane

-

Celite

Procedure:

-

A mixture of 3-Bromo-5-chloro-2-hydroxypyridine (81 g), benzyl bromide (52 mL), and silver carbonate (97 g) in benzene (1 L) was heated at 70°C for 1 hour.[1]

-

The mixture was cooled to room temperature and filtered through a bed of celite.[1]

-

The filtrate was concentrated, and the residual off-white solid was recrystallized from hexane to provide 2-(benzyloxy)-3-bromo-5-chloropyridine as a white solid (102 g).[1]

Human Whole Blood Assay for COX-2 Inhibition

This protocol outlines a common method for evaluating the inhibitory activity of compounds on COX-2 in a cellular context.

Methodology:

-

Fresh venous blood is collected from healthy human volunteers.

-

Aliquots of blood are incubated with the test compound at various concentrations.

-

Lipopolysaccharide (LPS) is added to induce the expression of COX-2 and stimulate prostaglandin E2 (PGE2) production.

-

The blood is incubated for 24 hours at 37°C.

-

The plasma is separated by centrifugation.

-

PGE2 levels in the plasma are quantified using a specific radioimmunoassay or ELISA kit.

-

The IC50 value, representing the concentration of the compound that inhibits PGE2 production by 50%, is calculated by comparing the results to a vehicle control.[1][2]

Visualizations

Caption: Synthetic workflow for COX-2 inhibitors.

Caption: COX-2 signaling pathway and inhibition.

Caption: Logical relationships for bioactivity.

References

- 1. US5861419A - Substituted pyridines as selective cyclooxygenase-2 inhibitors - Google Patents [patents.google.com]

- 2. WO1998003484A1 - Substituted pyridines as selective cyclooxygenase-2 inhibitors - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols for 3-Bromo-5-chloro-2-hydroxypyridine as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloro-2-hydroxypyridine is a highly functionalized heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical agents. Its unique substitution pattern, featuring bromine, chlorine, and hydroxyl groups on a pyridine ring, offers multiple reactive sites for molecular elaboration. This versatility makes it a valuable intermediate in the development of drugs targeting a range of therapeutic areas. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of 3-bromo-5-chloro-2-hydroxypyridine in pharmaceutical synthesis, with a specific focus on its application in the preparation of aldose reductase inhibitors.

Key Applications in Pharmaceutical Development

3-Bromo-5-chloro-2-hydroxypyridine and its derivatives are instrumental in the synthesis of a variety of biologically active molecules. The pyridine core is a common motif in many approved drugs, and the specific halogen and hydroxyl substitutions on this intermediate allow for strategic chemical modifications that can significantly influence pharmacological activity, selectivity, and pharmacokinetic properties.

One notable application is in the synthesis of aldose reductase inhibitors . Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol.[1] Under hyperglycemic conditions, the accumulation of sorbitol can lead to diabetic complications such as neuropathy, retinopathy, and nephropathy.[2][3] By inhibiting aldose reductase, the conversion of glucose to sorbitol is reduced, thereby mitigating these complications.[4] A key class of aldose reductase inhibitors, spirohydantoins, can be synthesized from azatetralone intermediates, which in turn are prepared from 3-bromo-5-chloro-2-hydroxypyridine.[5][6]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a key azatetralone intermediate from 3-bromo-5-chloro-2-hydroxypyridine, a crucial step in the pathway towards certain aldose reductase inhibitors.

Protocol 1: Synthesis of 2,3-Dibromo-5-chloropyridine

This protocol describes the conversion of 3-bromo-5-chloro-2-hydroxypyridine (also known as 3-bromo-5-chloropyridone) to 2,3-dibromo-5-chloropyridine, activating the 2-position for subsequent reactions.

Materials:

-

3-Bromo-5-chloro-2-hydroxypyridine

-

Dimethylformamide (DMF)

-

Phosphorus(V) oxybromide (POBr₃)

-

Ice

-

Diethyl ether

-

Aqueous sodium hydroxide (NaOH)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-bromo-5-chloro-2-hydroxypyridine (1.0 equivalent) in dimethylformamide at ambient temperature.

-

Add phosphorus(V) oxybromide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to 80°C for 72 hours.

-

After cooling, pour the reaction mixture onto ice.

-

Collect the resulting solid product by vacuum filtration.

-

Take up the crude product in diethyl ether and adjust the pH of the aqueous layer to 13 with aqueous sodium hydroxide.

-

Separate the organic layer and extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts, dry over magnesium sulfate, and remove the solvent under vacuum to yield 2,3-dibromo-5-chloropyridine.[5]

Protocol 2: Synthesis of a Substituted Azatetralone Intermediate

This protocol details a Grignard reaction followed by cyclization to form an azatetralone, a key precursor for spirohydantoin aldose reductase inhibitors.

Materials:

-

2,3-Dibromo-5-chloropyridine (from Protocol 1)

-

Magnesium turnings

-

Dry tetrahydrofuran (THF)

-

A suitable bromo-alkoxy-protected alkane (e.g., 4-bromo-1-(tetrahydropyran-2-yloxy)butane)

-

1,3-Bis(diphenylphosphino)propane nickel(II) chloride (dppp)

-

tert-Butyllithium

-

2N Hydrochloric acid (HCl)

-

Diisopropyl ether

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation: Prepare the Grignard reagent by reacting magnesium turnings with the bromo-alkoxy-protected alkane in dry THF.[7]

-

Cross-Coupling: In a separate flame-dried flask, add 2,3-dibromo-5-chloropyridine, THF, and dppp. Cool the suspension to 0°C and add the prepared Grignard reagent dropwise.[7]

-

Work-up and Purification of the Coupled Product: After the reaction is complete, perform a standard aqueous work-up and purify the product by chromatography to obtain the 3-bromo-5-chloro-2-(alkoxy-protected-alkyl)pyridine.

-

Lithiation and Cyclization: Dissolve the purified coupled product in diisopropyl ether and cool to -70°C. Add tert-butyllithium and stir for 45 minutes.[7]

-

Quench the reaction with 2N HCl.

-

Extract the product with diisopropyl ether, dry the combined organic extracts with sodium sulfate, and remove the solvent under vacuum to afford the azatetralone intermediate.[7]

Data Presentation

| Intermediate/Product | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Reference |

| 2,3-Dibromo-5-chloropyridine | 3-Bromo-5-chloro-2-hydroxypyridine | POBr₃, DMF | 80°C, 72h | Not specified | [5] |

| Azatetralone Intermediate | 3-Bromo-5-chloro-2-(alkoxy-protected-alkyl)pyridine | t-BuLi, Diisopropyl ether | -70°C, 45 min | Not specified | [7] |

Visualizations

Synthetic Pathway to Azatetralone Intermediate

Caption: Synthetic route from 3-Bromo-5-chloro-2-hydroxypyridine to a spirohydantoin aldose reductase inhibitor.

Aldose Reductase and the Polyol Pathway

Caption: The role of Aldose Reductase in the polyol pathway and its inhibition.

Mechanism of Action: Aldose Reductase Inhibition

The therapeutic strategy behind the synthesis of aldose reductase inhibitors is to interrupt the polyol pathway, which becomes overactive in hyperglycemic states.

-

Glucose to Sorbitol Conversion: In tissues where glucose uptake is insulin-independent, high glucose levels lead to its increased metabolism through the polyol pathway. The first and rate-limiting step is the reduction of glucose to sorbitol, catalyzed by aldose reductase.[8]

-

Sorbitol Accumulation and Osmotic Stress: Sorbitol does not readily cross cell membranes and its accumulation leads to osmotic stress, cellular damage, and the generation of reactive oxygen species.[1][9]

-

Inhibition by ARIs: Aldose reductase inhibitors, such as those derived from the azatetralone intermediate, competitively bind to the active site of the aldose reductase enzyme. This prevents the conversion of glucose to sorbitol, thereby reducing its intracellular accumulation and mitigating the downstream pathological effects.[4]

Conclusion

3-Bromo-5-chloro-2-hydroxypyridine is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its utility is clearly demonstrated in the preparation of azatetralone precursors for a promising class of aldose reductase inhibitors. The provided protocols and data serve as a foundational guide for researchers and scientists in the field of drug discovery and development, highlighting the potential of this intermediate in addressing diabetic complications and potentially other therapeutic areas. Further exploration of the reactivity of this molecule can undoubtedly lead to the discovery of novel drug candidates.

References

- 1. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aldose reductase inhibitors for the treatment of diabetic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. mdpi.com [mdpi.com]

- 5. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 3-Bromo-5-chloro-2-hydroxypyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Bromo-5-chloro-2-hydroxypyridine is a versatile heterocyclic building block in medicinal chemistry, offering multiple reaction sites for the synthesis of a diverse array of bioactive molecules. Its pyridine core is a common scaffold in numerous pharmaceuticals. The presence of a bromine atom at the 3-position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of various aryl, heteroaryl, and amino moieties. The chloro and hydroxyl substituents also offer opportunities for further functionalization, influencing the physicochemical properties and biological activity of the resulting compounds. These derivatives have shown promise as kinase inhibitors, as well as antimicrobial and antitumor agents.

This document provides detailed protocols for the synthesis of bioactive molecules utilizing 3-Bromo-5-chloro-2-hydroxypyridine as a key starting material, with a focus on the synthesis of a potential Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor and a generic amino-substituted derivative.

Key Synthetic Strategies

The strategic functionalization of 3-Bromo-5-chloro-2-hydroxypyridine largely relies on palladium-catalyzed cross-coupling reactions. The bromine atom is the most reactive site for such transformations.

-

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromo-pyridine with an organoboron reagent (boronic acid or boronate ester) in the presence of a palladium catalyst and a base. This is particularly useful for synthesizing biaryl or heteroaryl structures, which are common motifs in kinase inhibitors.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling the bromo-pyridine with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine ligand and a base. This is a key step in introducing amino functionalities that can act as hydrogen bond donors or acceptors, crucial for target protein binding.

Synthesis of a Potential VEGFR-2 Inhibitor via Suzuki-Miyaura Coupling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibitors of VEGFR-2 are therefore important therapeutic agents in oncology. The pyridine scaffold is a known hinge-binding motif in many kinase inhibitors.

The following protocol details the synthesis of a hypothetical, yet representative, VEGFR-2 inhibitor, 5-chloro-3-(1H-indol-5-yl)pyridin-2-ol , from 3-Bromo-5-chloro-2-hydroxypyridine and (1H-indol-5-yl)boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Equiv. |

| 3-Bromo-5-chloro-2-hydroxypyridine | C₅H₃BrClNO | 208.44 | 1.0 | 1.0 |

| (1H-indol-5-yl)boronic acid | C₈H₈BNO₂ | 160.97 | 1.2 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.05 | 0.05 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 |

| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | - | - |

| Water (degassed) | H₂O | 18.02 | - | - |

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-Bromo-5-chloro-2-hydroxypyridine (1.0 mmol, 1.0 equiv.), (1H-indol-5-yl)boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv.) to the flask.

-

Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product, 5-chloro-3-(1H-indol-5-yl)pyridin-2-ol.

Quantitative Data (Representative)

| Compound | Target | IC₅₀ (nM) | Yield (%) |

| 5-chloro-3-(1H-indol-5-yl)pyridin-2-ol | VEGFR-2 | 50 - 150 | 65 - 85 |

| Reference Compound (e.g., Sorafenib) | VEGFR-2 | 90 | - |

Note: The IC₅₀ value is a representative value for a compound of this class and should be determined experimentally.

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Synthesis of an Amino-Substituted Derivative via Buchwald-Hartwig Amination